

Spectroscopic analysis (NMR, IR, MS) of 3-(4-Methoxyphenyl)thiomorpholine

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Compound of Interest

Compound Name:	3-(4-Methoxyphenyl)thiomorpholine
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An In-depth Technical Guide to the Spectroscopic Analysis of **3-(4-Methoxyphenyl)thiomorpholine**

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of **3-(4-Methoxyphenyl)thiomorpholine**, a heterocyclic compound with significant potential in medicinal and materials chemistry.^{[1][2]} As a critical component of research and development, unambiguous structural elucidation is paramount. This document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the characterization of this molecule. The guide is designed for researchers, scientists, and drug development professionals, detailing not only the expected spectral data but also the underlying principles and experimental methodologies required for robust analysis.
^{[3][4][5]}

Introduction and Molecular Structure

3-(4-Methoxyphenyl)thiomorpholine is a derivative of thiomorpholine, a saturated six-membered ring containing both nitrogen and sulfur.^{[2][6]} The substitution at the 3-position with a methoxyphenyl group introduces key structural features that are readily identifiable through spectroscopic methods. Understanding the interplay between the thiomorpholine ring's conformation and the electronic effects of the aromatic substituent is crucial for interpreting its spectral data.

The thiomorpholine ring is expected to adopt a stable chair conformation to minimize steric strain, with the bulky 4-methoxyphenyl group preferentially occupying an equatorial position.[7] This conformational preference significantly influences the magnetic environments of the ring protons, leading to distinct patterns in the NMR spectrum.

Caption: Molecular structure of **3-(4-Methoxyphenyl)thiomorpholine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For **3-(4-Methoxyphenyl)thiomorpholine**, both ^1H and ^{13}C NMR provide specific, diagnostic information.

^1H NMR Spectral Analysis

The proton NMR spectrum can be divided into three main regions: the aromatic region, the aliphatic (thiomorpholine) region, and the methoxy and amine proton signals.

- **Aromatic Protons (δ 6.8-7.4 ppm):** The para-substituted methoxyphenyl group gives rise to a classic AA'BB' spin system, which often appears as two distinct doublets. Protons ortho to the electron-donating methoxy group are shielded and appear upfield (around δ 6.8-7.0 ppm), while protons meta to it are less shielded and appear further downfield (around δ 7.2-7.4 ppm).[8]
- **Thiomorpholine Protons (δ 2.5-4.5 ppm):** These protons exhibit complex splitting patterns due to diastereotopicity and mutual coupling. The proton at the C3 chiral center (methine proton) is expected to be a multiplet around δ 4.0-4.5 ppm, deshielded by the adjacent nitrogen and the aromatic ring. Protons on carbons adjacent to the nitrogen (C2 and C5) will appear as multiplets, typically in the δ 2.8-3.5 ppm range. Protons on carbons adjacent to the sulfur (C6) are generally found further upfield, around δ 2.5-2.9 ppm.[7][9]
- **Methoxy Protons (δ ~3.8 ppm):** The three protons of the methoxy group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet integrating to 3H. [10][11]
- **NH Proton (variable):** The amine proton typically appears as a broad singlet that can exchange with deuterium in D_2O . Its chemical shift is concentration and solvent-dependent

but can often be found in the δ 1.5-2.5 ppm range.

Table 1: Predicted ^1H NMR Chemical Shifts and Multiplicities

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration
Ar-H (ortho to OMe)	6.8 - 7.0	Doublet (d)	2H
Ar-H (meta to OMe)	7.2 - 7.4	Doublet (d)	2H
-OCH ₃	~3.8	Singlet (s)	3H
C3-H (methine)	4.0 - 4.5	Multiplet (m)	1H
C2-H ₂ , C5-H ₂	2.8 - 3.5	Multiplet (m)	4H
C6-H ₂	2.5 - 2.9	Multiplet (m)	2H

| N-H | Variable (e.g., 1.5-2.5) | Broad Singlet (br s) | 1H |

^{13}C NMR Spectral Analysis

The ^{13}C NMR spectrum provides a count of the unique carbon environments in the molecule.

- Aromatic Carbons (δ 114-160 ppm): Six signals are expected for the aromatic ring. The carbon attached to the oxygen (C4') will be the most downfield (~158-160 ppm). The carbon attached to the thiomorpholine ring (C1') will be around 130-135 ppm. The protonated carbons will appear between 114 and 130 ppm.[12]
- Thiomorpholine Carbons (δ 25-70 ppm): The four distinct carbon environments of the ring will be resolved. The C3 carbon, attached to the aromatic ring and nitrogen, will be the most downfield in this region (~65-70 ppm). Carbons adjacent to nitrogen (C2, C5) will appear around 45-55 ppm, while the carbon adjacent to sulfur (C6) will be the most upfield (~25-30 ppm).[7][13]
- Methoxy Carbon (δ ~55 ppm): The methoxy carbon gives a characteristic signal at approximately 55 ppm.[10]

Table 2: Predicted ^{13}C NMR Chemical Shifts

Carbon Assignment	Predicted δ (ppm)
Ar-C (C-OMe)	158 - 160
Ar-C (ipso to ring)	130 - 135
Ar-CH (meta to OMe)	127 - 130
Ar-CH (ortho to OMe)	114 - 116
C3 (methine)	65 - 70
-OCH ₃	~55
C2, C5	45 - 55

| C6 | 25 - 30 |

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(4-Methoxyphenyl)thiomorpholine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.^[7] Ensure the sample is fully dissolved to achieve homogeneity.
- Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.^{[14][15]}
- Data Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Acquire a broadband proton-decoupled ¹³C NMR spectrum.
 - (Optional but Recommended) Perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC (to link protons to their directly attached carbons) to confirm assignments.^[16]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of **3-(4-Methoxyphenyl)thiomorpholine** will be dominated by absorptions from its aromatic, ether, amine, and aliphatic moieties.

- N-H Stretch: A single, moderately sharp absorption is expected in the 3300-3500 cm^{-1} region for the secondary amine.[17][18]
- C-H Stretches: Aromatic C-H stretches will appear as a group of weaker bands just above 3000 cm^{-1} , while aliphatic C-H stretches from the thiomorpholine ring will show stronger absorptions just below 3000 cm^{-1} .[19][20] This distinction is a clear indicator of both sp^2 and sp^3 hybridized C-H bonds.
- Aromatic C=C Stretches: Several medium-intensity bands in the 1610-1450 cm^{-1} region are characteristic of the phenyl ring.
- C-O-C (Aromatic Ether) Stretches: This functional group gives rise to two prominent absorptions: a strong, sharp asymmetric stretch around 1250 cm^{-1} and a symmetric stretch around 1030-1050 cm^{-1} .[21][22]
- C-N Stretch: The aliphatic C-N stretching vibration is expected in the 1000-1250 cm^{-1} range. [17]

Table 3: Characteristic IR Absorption Bands

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Intensity
Secondary Amine	N-H Stretch	3300 - 3500	Medium
Aromatic C-H	C-H Stretch	3010 - 3100	Medium-Weak
Aliphatic C-H	C-H Stretch	2850 - 2960	Strong
Aromatic Ring	C=C Stretch	1610, 1580, 1510, 1450	Medium
Aromatic Ether	C-O-C Asymmetric Stretch	~1250	Strong
Aromatic Ether	C-O-C Symmetric Stretch	1030 - 1050	Strong

| Aliphatic Amine | C-N Stretch | 1000 - 1250 | Medium |

Experimental Protocol: IR Spectroscopy

- Sample Preparation: Prepare the sample using either the KBr pellet method (grinding a small amount of sample with dry KBr and pressing into a transparent disk) or as a thin film on a salt plate (if the sample is a liquid or can be dissolved in a volatile solvent).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet first and subtract it from the sample spectrum.

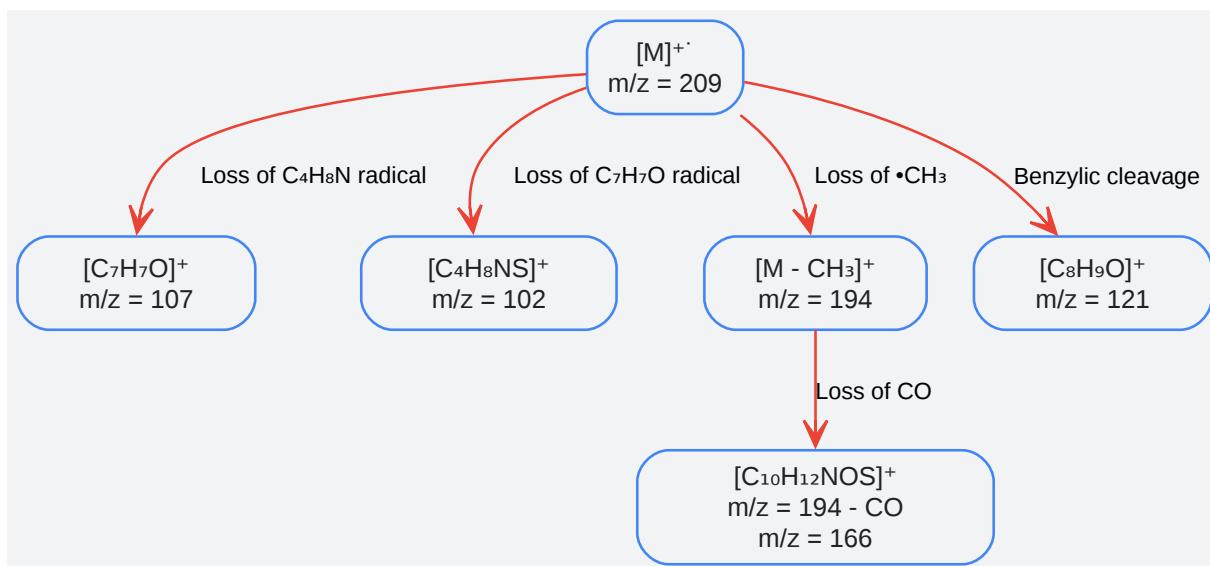
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound, along with structural information derived from its fragmentation pattern.

- Molecular Ion (M⁺): The compound C₁₁H₁₅NOS has a monoisotopic mass of 209.0874 g/mol .^{[1][23]} High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby

validating the elemental formula. Due to the stability conferred by the aromatic ring, a prominent molecular ion peak is expected.[24][25]

- **Fragmentation Pathways:** The fragmentation of **3-(4-Methoxyphenyl)thiomorpholine** will be directed by the functional groups.
 - **Benzyllic Cleavage:** The most favorable cleavage is often at the C3-C1' bond (benzyllic position), leading to the formation of a stabilized methoxyphenyl fragment or a thiomorpholine-containing cation.
 - **α-Cleavage:** Cleavage alpha to the nitrogen and sulfur atoms within the thiomorpholine ring is a common pathway for heterocyclic amines and sulfides.[26][27] This can result in the loss of ring fragments.
 - **Aromatic Ether Fragmentation:** Aromatic ethers can fragment through cleavage at the β-bond to the ring or via loss of a methyl radical (-CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).[24][28]



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Caption: Plausible mass spectrometry fragmentation pathways.

Table 4: Predicted Key Fragments in Mass Spectrometry

m/z	Possible Fragment Identity	Fragmentation Pathway
209	$[\text{C}_{11}\text{H}_{15}\text{NOS}]^+$	Molecular Ion
194	$[\text{C}_{10}\text{H}_{12}\text{NOS}]^+$	Loss of methyl radical ($\cdot\text{CH}_3$)
166	$[\text{C}_9\text{H}_{12}\text{NS}]^+$	Loss of $\cdot\text{CH}_3$ followed by loss of CO
121	$[\text{C}_8\text{H}_9\text{O}]^+$	Methoxyphenylmethyl cation
107	$[\text{C}_7\text{H}_7\text{O}]^+$	Methoxy tropylium ion or similar

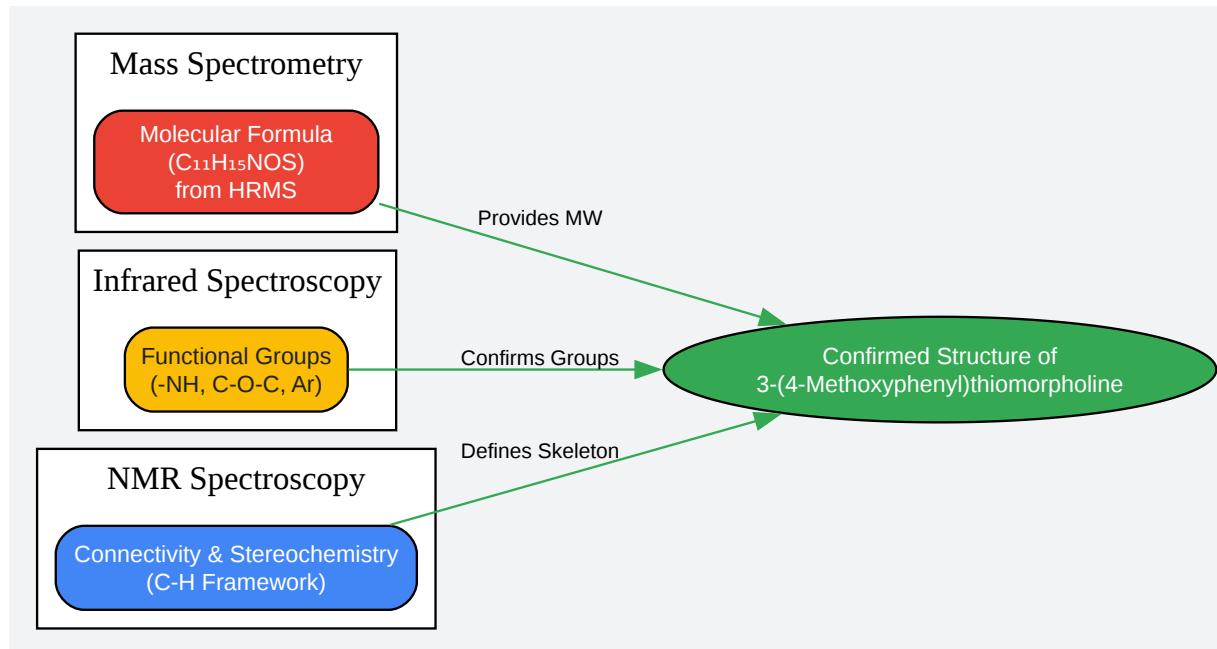
| 102 | $[\text{C}_4\text{H}_8\text{NS}]^+$ | Thiomorpholine-3-yl cation |

Experimental Protocol: Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[29]
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
- Data Acquisition:
 - Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 210.0947.[23]
 - Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and record the resulting fragment ions, which helps confirm the proposed structure.[30][31]

Integrated Spectroscopic Workflow

The definitive structural confirmation of **3-(4-Methoxyphenyl)thiomorpholine** relies on the synergistic integration of all three spectroscopic techniques. Each method provides a piece of the puzzle, and together they create a self-validating system.



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Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic analysis of **3-(4-Methoxyphenyl)thiomorpholine** provides a distinct and interpretable set of data. ¹H and ¹³C NMR define the precise connectivity and chemical environment of each atom, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular formula and reveals fragmentation patterns consistent with the proposed structure. This multi-faceted approach is indispensable for the rigorous characterization required in modern chemical and pharmaceutical research, ensuring the identity and purity of compounds intended for further development.

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